molecular formula C9H10N2OS B13607105 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol

Cat. No.: B13607105
M. Wt: 194.26 g/mol
InChI Key: AVQUIRCTWFOSIA-NSCUHMNNSA-N
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Description

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol is a heterocyclic compound that contains both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an aldehyde or ketone, followed by cyclization to form the imidazo[2,1-b]thiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or catalysts

Mechanism of Action

The mechanism of action of 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylimidazo[2,1-b][1,3]thiazol-5-ylmethanamine
  • 6-Methylimidazo[2,1-b][1,3]thiazol-5-ylmethanol

Uniqueness

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol is unique due to the presence of the prop-2-en-1-ol group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities .

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

(E)-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-ol

InChI

InChI=1S/C9H10N2OS/c1-7-8(3-2-5-12)11-4-6-13-9(11)10-7/h2-4,6,12H,5H2,1H3/b3-2+

InChI Key

AVQUIRCTWFOSIA-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(N2C=CSC2=N1)/C=C/CO

Canonical SMILES

CC1=C(N2C=CSC2=N1)C=CCO

Origin of Product

United States

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